3-Amino-1-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C4H8N2O2 . It has a molecular weight of 116.12 g/mol . The IUPAC name for this compound is 3-amino-1-hydroxypyrrolidin-2-one . It is also known by other names such as HA-966 and 1-Hydroxy-3-amino-2-pyrrolidone .
The InChI code for 3-Amino-1-hydroxypyrrolidin-2-one is 1S/C4H8N2O2/c5-3-1-2-6 (8)4 (3)7/h3,8H,1-2,5H2 . The Canonical SMILES for this compound is C1CN (C (=O)C1N)O .
3-Amino-1-hydroxypyrrolidin-2-one is a solid at room temperature . It has a melting point of 184°C . It should be stored at 4°C, sealed, and away from moisture and light .
The synthesis of 3-Amino-1-hydroxypyrrolidin-2-one can be achieved through various methods. One common approach involves using carbamic acid, specifically (1-hydroxy-2-oxo-3-pyrrolidinyl)-phenylmethyl ester, as a starting material. The reaction typically utilizes hydrogen bromide in acetic acid under ambient temperature conditions .
For industrial production, simple and inactivated cyclic amines serve as substrates. The process often employs:
The reactions are generally carried out at ambient temperature, which simplifies the process and reduces energy costs.
The molecular structure of 3-Amino-1-hydroxypyrrolidin-2-one features a pyrrolidine ring with hydroxyl and amino functional groups. The specific stereochemistry plays a significant role in its biological activity, particularly in its interaction with NMDA receptors. The compound's three-dimensional conformation, especially the 3-pseudoaxial orientation of the pyrrolidone ring, is crucial for its recognition by glycine receptors .
3-Amino-1-hydroxypyrrolidin-2-one can undergo various chemical reactions:
Common reagents include:
These reactions are typically conducted under mild conditions at ambient temperature .
The mechanism of action of 3-Amino-1-hydroxypyrrolidin-2-one primarily involves its interaction with NMDA receptors by acting as a glycine antagonist. By blocking the glycine binding site on these receptors, it prevents glutamate from activating them, leading to decreased neuronal excitability and altered synaptic plasticity . This interaction has implications for various neurological conditions, making it a compound of interest in pharmacological research.
The stability and reactivity of this compound make it suitable for various synthetic applications in organic chemistry.
3-Amino-1-hydroxypyrrolidin-2-one has several scientific applications:
3-Amino-1-hydroxypyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 grams per mole [2] [5]. Its IUPAC name, 3-amino-1-hydroxypyrrolidin-2-one, systematically describes a five-membered lactam ring featuring amino (−NH₂) and hydroxyl (−OH) substituents at the 3- and 1-positions, respectively. The compound exhibits stereoisomerism due to the chiral center at carbon 3, leading to distinct enantiomers: the R isomer (CAS 111821-58-0) and the S isomer (CAS 111821-58-0) [8] [10]. Alternative nomenclature includes 1-hydroxy-3-amino-2-pyrrolidone and the research code HA-966, particularly for its racemic or enantiopure hydrochloride salt forms [2] [7]. Canonical SMILES notation (C1CN(C(=O)C1N)O) and InChIKey (HCKUBNLZMKAEIN-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity [2].
Table 1: Systematic Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 3-amino-1-hydroxypyrrolidin-2-one |
CAS Number (Racemate) | 1003-51-6 |
CAS Number (3S,4R isomer) | 220812-09-9 |
Molecular Formula | C₄H₈N₂O₂ |
Molecular Weight | 116.12 g/mol |
SMILES | C1CN(C(=O)C1N)O |
Key Synonyms | HA-966; 1-hydroxy-3-aminopyrrolidin-2-one |
The compound emerged in scientific literature during the early 1990s, initially as a racemate (CAS 1003-51-6) investigated for neurological activity. Early research focused on its role as a glycine-site antagonist of the N-methyl-D-aspartate (NMDA) receptor complex, a property identified through receptor binding assays [6] [10]. This discovery positioned it among the first heterocyclic lactams recognized to modulate excitatory neurotransmission. By 1992, enantioselective synthesis enabled the isolation of the biologically active R-(+)-enantiomer, which demonstrated superior affinity for the NMDA receptor compared to the S-(−)-form [7] [10]. Concurrently, the related trans-configured isomer (3S,4R-3-amino-4-hydroxypyrrolidin-2-one, CAS 220812-09-9) was synthesized and characterized, underscoring the structural nuances influencing receptor interactions . Patent filings from this era reveal intense interest in therapeutic applications: European Patent EP0510489A1 (1992) claimed the R enantiomer for anxiety treatment, while U.S. Patent US4863953A (1989) detailed its neuroprotective effects against excitotoxicity [7] [10]. These studies established foundational structure-activity relationships, driving the design of advanced NMDA antagonists.
Table 2: Key Historical Milestones
Year | Event | Significance |
---|---|---|
1988 | Synthesis of (S)-(-)-isomer reported | First enantioselective route to chiral isomer [8] |
1989 | U.S. Patent US4863953A filed | R-enantiomer claimed for neuroprotection [10] |
1992 | European Patent EP0510489A1 granted | R-enantiomer application for anxiety [7] |
1995 | Synthesis of (3S,4R)-4-methyl analog (L-687,414) | Demonstrated role of ring substitution on NMDA affinity [6] |
The molecule’s core is a γ-lactam (2-pyrrolidone) scaffold, a privileged structure in medicinal chemistry due to its rigidity and biomimetic properties. Its significance arises from three key features:
Table 3: Structural Features and Implications
Structural Feature | Chemical Implication | Biological Consequence |
---|---|---|
γ-Lactam ring | Planar amide bond; restricted conformational flexibility | Provides scaffold rigidity for receptor docking |
C3 amino group | Nucleophilic center; hydrogen-bond donor | Binds aspartate residues in NMDA receptors |
N1 hydroxyl group | Ionizable proton (pKa ~9-10); hydrogen-bond acceptor | Enhances water solubility; pseudoaxial orientation crucial for glycine site binding [6] |
Stereogenic center at C3 | Enantiomer-specific biological activity | R-enantiomer: NMDA antagonism; S-enantiomer: lower activity [10] |
The structural and synthetic innovations surrounding 3-amino-1-hydroxypyrrolidin-2-one underscore its role as a versatile template for neuropharmacological agent development, bridging heterocyclic chemistry and targeted receptor modulation.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7